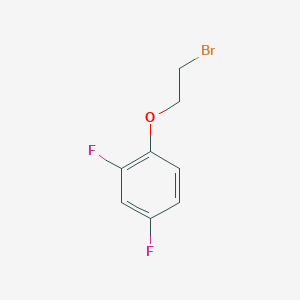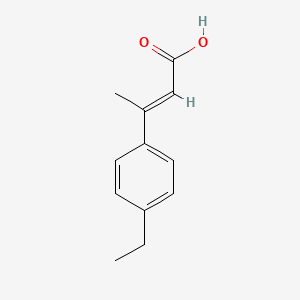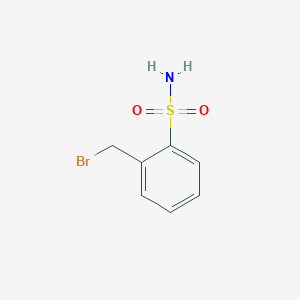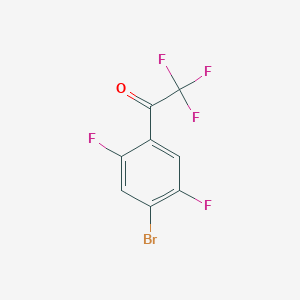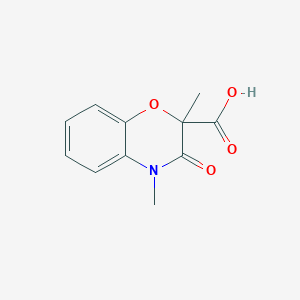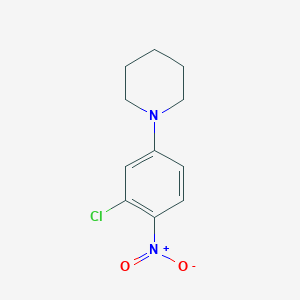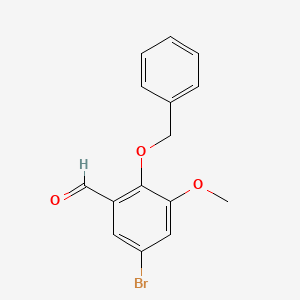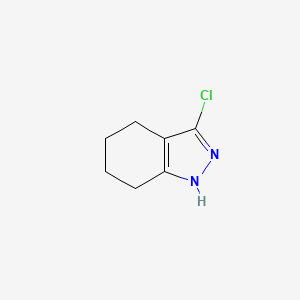
3-Chloro-4,5,6,7-tetrahydro-1H-indazole
Vue d'ensemble
Description
3-Chloro-4,5,6,7-tetrahydro-1H-indazole (CTI) is an indazole derivative that has been studied for its potential applications in scientific research. CTI has been used as a model compound for studying the structure and function of indazoles and their derivatives. CTI is a synthetic compound that can be used in laboratory experiments to study the effects of indazole derivatives on biochemical and physiological processes.
Applications De Recherche Scientifique
Supramolecular Structures and Spectroscopic Characterization :
- Teichert et al. (2007) investigated the structures of three NH-indazoles, including fluorinated indazoles, using X-ray crystallography and multinuclear magnetic resonance spectroscopy. They discussed supramolecular interactions and calculations to understand these structures (Teichert et al., 2007).
Synthesis and Antioxidant Properties :
- Polo et al. (2016) reported the efficient synthesis of tetrahydroindazoles, including variants of 3-Chloro-4,5,6,7-tetrahydro-1H-indazole, using microwave irradiation. They also evaluated their antioxidant activity, demonstrating the potential for biochemical applications (Polo et al., 2016).
Coordination Compounds and Biological Activities :
- Khan et al. (2017) studied the coordination behavior of 4,5,6,7-tetrahydro-1H-indazole with different metals. They synthesized compounds with varying structures and tested them for antimicrobial, antifungal, antioxidant, and enzyme inhibition activities (Khan et al., 2017).
Herbicidal Activity :
- Hwang et al. (2005) synthesized 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives and assessed their herbicidal activities. They found compounds with specific substituents showed good rice selectivity and potent herbicidal activity (Hwang et al., 2005).
Chemical Synthesis and Applications in Pharmaceuticals :
- Ye et al. (2013) developed a robust protocol for the C-3 arylation of indazoles, which are important structures in pharmaceuticals. Their method is crucial for synthesizing structurally related heterocycles for drugs and pesticides (Ye et al., 2013).
Structural Analysis for Biological Activity :
- Gein et al. (2019) synthesized novel 4,5,6,7-tetrahydro-2H-indazole derivatives and tested them for antimicrobial, analgesic, and anti-inflammatory activities. This highlights the potential of these compounds in medicinal chemistry (Gein et al., 2019).
Investigating Redox-Active Drug Candidates :
- Hummer et al. (2013) used X-ray absorption near edge structure spectroscopy to study indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], a redox-active anticancer drug candidate, elucidating its chemical behavior in vivo (Hummer et al., 2013).
Mécanisme D'action
Target of Action
3-Chloro-4,5,6,7-tetrahydro-1H-indazole, like other indazole derivatives, has a wide variety of potential targets due to its diverse biological properties
Mode of Action
Indazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes
Biochemical Pathways
Indazole derivatives are known to affect a variety of pathways, leading to diverse downstream effects
Result of Action
Indazole derivatives have been reported to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-Chloro-4,5,6,7-tetrahydro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound interacts with matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix components . These interactions highlight the compound’s potential as an anti-inflammatory and anticancer agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit cell growth in several cancer cell lines, including colon and melanoma cells . This inhibition is achieved through the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce cell cycle arrest in the G0-G1 phase, thereby preventing cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with COX-2 results in the inhibition of prostaglandin E2 (PGE2) production, a key mediator of inflammation . Additionally, this compound can modulate gene expression by affecting transcription factors and signaling pathways involved in cell growth and apoptosis .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to cause sustained inhibition of cell growth and anti-inflammatory effects in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anticancer activities without noticeable adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall pharmacological profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding these distribution patterns is essential for predicting the compound’s therapeutic and toxicological outcomes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is often found in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, affecting its overall efficacy .
Propriétés
IUPAC Name |
3-chloro-4,5,6,7-tetrahydro-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNWEGJBZDQEID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3034287.png)
![Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate](/img/structure/B3034288.png)
